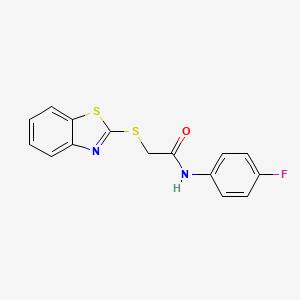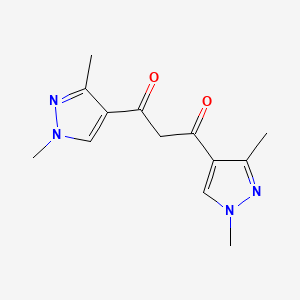
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is a heterocyclic compound that features two pyrazole rings attached to a propane-1,3-dione backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable diketone precursor under basic conditions. For example, the reaction of 1,3-dimethyl-1H-pyrazole with acetylacetone in the presence of a base such as sodium hydroxide can yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反应分析
Types of Reactions
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione can undergo various chemical reactions, including:
Coordination Reactions: It can form complexes with metal ions such as yttrium, lanthanum, and neodymium
Substitution Reactions: The pyrazole rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Coordination Reactions: Typically involve metal salts such as LaCl3, YCl3, or NdCl3 in the presence of a base and a coordinating ligand like 1,10-phenanthroline
Substitution Reactions: Can involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
Coordination Complexes: Formation of metal-ligand complexes such as [La(L)3(Phen)] and [Y(L)3(Phen)].
Substituted Pyrazoles: Depending on the substituents introduced during the substitution reactions.
科学研究应用
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione has several scientific research applications:
Coordination Chemistry: Used as a ligand to form complexes with various metal ions, which can be studied for their structural and photophysical properties
Materials Science:
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
作用机制
The mechanism of action of 1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione largely depends on its role as a ligand in coordination complexes. It can coordinate with metal ions through the nitrogen atoms of the pyrazole rings, forming stable complexes. These complexes can exhibit various properties such as luminescence, which can be attributed to the energy transfer processes between the ligand and the metal ion .
相似化合物的比较
Similar Compounds
1,3-bis(1H-pyrazol-4-yl)propane-1,3-dione: Lacks the methyl groups on the pyrazole rings.
1,3-bis(1,3-dimethyl-1H-pyrazol-5-yl)propane-1,3-dione: Similar structure but with different substitution pattern on the pyrazole rings.
Uniqueness
1,3-bis(1,3-dimethyl-1H-pyrazol-4-yl)propane-1,3-dione is unique due to the presence of two 1,3-dimethyl-1H-pyrazole rings, which can enhance its coordination ability and influence the properties of the resulting complexes. This makes it a valuable ligand in the study of coordination chemistry and the development of new materials .
属性
IUPAC Name |
1,3-bis(1,3-dimethylpyrazol-4-yl)propane-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-8-10(6-16(3)14-8)12(18)5-13(19)11-7-17(4)15-9(11)2/h6-7H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWXBRZDNDKQNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)CC(=O)C2=CN(N=C2C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-ethyl-1H-pyrazol-4-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B2394555.png)

![2-hydroxy-5-[3-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B2394558.png)
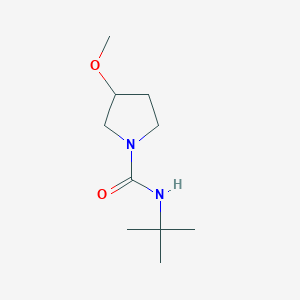
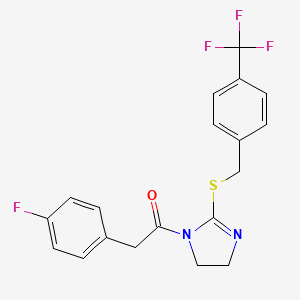
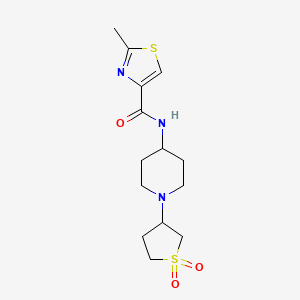
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2394563.png)
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B2394564.png)
![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)
![2-[(3-Chlorophenyl)(furan-2-ylmethyl)amino]acetic acid](/img/structure/B2394567.png)
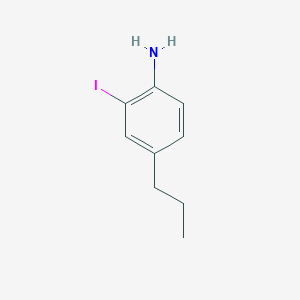
![[3-[4-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B2394571.png)
![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)
